2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethoxy group, an isopropyl group, and a dioxaborolane ring, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-3-isopropylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by palladium-based catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: 4-Ethoxy-3-isopropylphenylboronic acid.
Reduction: 4-Ethoxy-3-isopropylphenylmethanol.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various nucleophiles. The boronic ester group can undergo transesterification reactions, allowing it to participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-isopropylphenylboronic acid: Similar structure but lacks the dioxaborolane ring.
4-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}-2,2,6,6-tetramethylpiperidinium: Contains a sulfonyl group and a piperidinium ring.
1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole: Contains a pyrazole ring and a sulfonyl group.
Uniqueness
2-(4-Ethoxy-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C17H27BO3 |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-(4-ethoxy-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-8-19-15-10-9-13(11-14(15)12(2)3)18-20-16(4,5)17(6,7)21-18/h9-12H,8H2,1-7H3 |
InChI Key |
NDELVQJUIFSCBT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)C(C)C |
Origin of Product |
United States |
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